

# Synthesis of 1-(2-Amino-5-methylphenyl)ethanone from p-toluidine

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## Compound of Interest

Compound Name:	1-(2-Amino-5-methylphenyl)ethanone
Cat. No.:	B1280034

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An In-depth Technical Guide to the Synthesis of **1-(2-Amino-5-methylphenyl)ethanone** from p-Toluidine

For Researchers, Scientists, and Drug Development Professionals

## Abstract

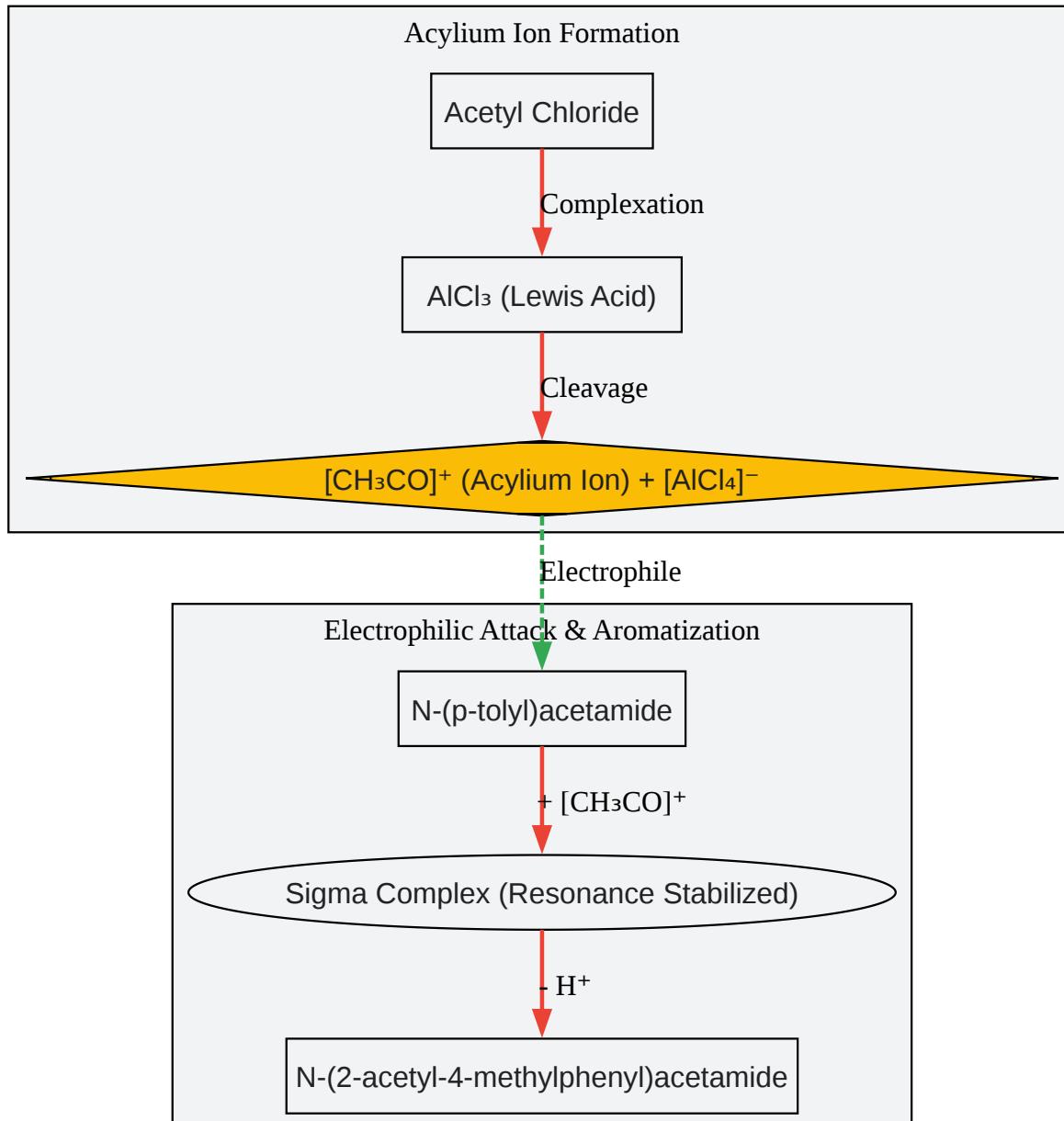
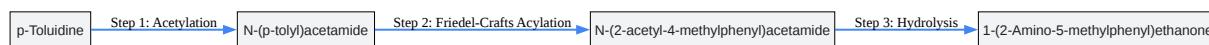
**1-(2-Amino-5-methylphenyl)ethanone**, also known as 2-amino-5-methylacetophenone, is a valuable chemical intermediate in the synthesis of pharmaceuticals, dyes, and other fine organic compounds.<sup>[1]</sup> Its molecular structure, featuring an aromatic amine and a ketone, provides versatile reactivity for building more complex molecular architectures.<sup>[1][2]</sup> This technical guide provides a detailed, step-by-step methodology for the synthesis of **1-(2-amino-5-methylphenyl)ethanone**, starting from the readily available precursor, p-toluidine. The synthesis follows a robust three-step pathway involving protection of the amino group, a regioselective Friedel-Crafts acylation, and subsequent deprotection. This document includes detailed experimental protocols, quantitative data summaries, and workflow diagrams to facilitate reproducible and efficient synthesis for research and development applications.

## Overall Synthetic Pathway

The synthesis of **1-(2-amino-5-methylphenyl)ethanone** from p-toluidine is efficiently achieved through a three-step sequence. A direct Friedel-Crafts acylation on p-toluidine is not feasible as

the amino group complexes with the Lewis acid catalyst, deactivating the aromatic ring towards electrophilic attack.<sup>[2]</sup> Therefore, a protection-acylation-deprotection strategy is employed.

- Acetylation (Protection): The amino group of p-toluidine is protected by reacting it with acetic anhydride to form N-(p-tolyl)acetamide. This step prevents catalyst complexation and activates the ring for the subsequent step.
- Friedel-Crafts Acylation: The intermediate, N-(p-tolyl)acetamide, undergoes a Friedel-Crafts acylation with acetyl chloride and an aluminum chloride catalyst. The acetyl group is regioselectively introduced at the ortho position to the activating acetamido group.
- Hydrolysis (Deprotection): The N-acetyl group is removed via acid-catalyzed hydrolysis to yield the final product, **1-(2-amino-5-methylphenyl)ethanone**.



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## References

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